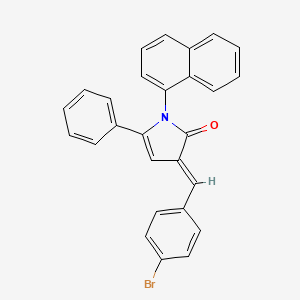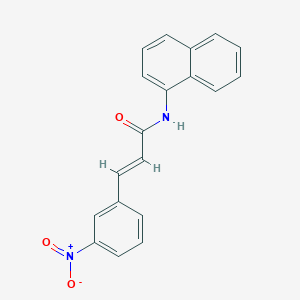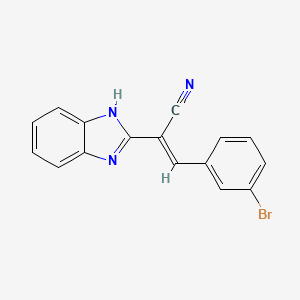
4-(2,4,4-trimethylpentan-2-yl)phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1,3,3-TETRAMETHYLBUTYL)PHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a phenyl group substituted with a tetramethylbutyl group and a propenoate moiety with a chlorophenyl substitution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3-TETRAMETHYLBUTYL)PHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl ring or the propenoate moiety.
Reduction: Reduction reactions may target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL: Similar structure but lacks the propenoate moiety.
4-CHLOROPHENYLACETIC ACID: Contains the chlorophenyl group but differs in the rest of the structure.
PHENYLPROPANOATE: Shares the propenoate moiety but has different substituents.
Uniqueness
4-(1,1,3,3-TETRAMETHYLBUTYL)PHENYL (E)-3-(4-CHLOROPHENYL)-2-PROPENOATE is unique due to its combination of a bulky tetramethylbutyl group and a chlorophenyl-substituted propenoate moiety. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C23H27ClO2 |
|---|---|
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] (E)-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H27ClO2/c1-22(2,3)16-23(4,5)18-9-13-20(14-10-18)26-21(25)15-8-17-6-11-19(24)12-7-17/h6-15H,16H2,1-5H3/b15-8+ |
Clave InChI |
VZBQAVHBSQMXHX-OVCLIPMQSA-N |
SMILES isomérico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691569.png)
![17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11691575.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11691578.png)



![(4E)-5-(4-nitrophenyl)-2-phenyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691589.png)
![Methyl 4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691609.png)

![N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-4-nitrobenzohydrazide](/img/structure/B11691625.png)
![N,N'-bis[3-(3-methylphenoxy)-5-nitrophenyl]ethanediamide](/img/structure/B11691635.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B11691636.png)
![5-(4-tert-butylphenyl)-3-{[(3-chlorophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11691639.png)
![(2E)-2-[(4-bromophenyl)imino]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11691645.png)
